molecular formula C16H22N4O3 B1681340 Tomelukast CAS No. 88107-10-2

Tomelukast

货号 B1681340
CAS 编号: 88107-10-2
分子量: 318.37 g/mol
InChI 键: MWYHLEQJTQJHSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tomelukast, also known as Montelukast, is a generic prescription drug approved by the Food and Drug Administration (FDA) for the treatment of asthma, prevention of exercise-induced bronchoconstriction, and reduction of symptoms of allergic rhinitis . It belongs to a class of drugs called leukotriene receptor antagonists .


Synthesis Analysis

The synthesis of Tomelukast involves the use of a ketoreductase enzyme (CDX-026) that accomplishes the asymmetric reduction of a key intermediate . The process also involves the saponification of oleic acid and triethanolamine .


Molecular Structure Analysis

Tomelukast is a member of the class of acetophenones. It is 1-phenylethanone substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4 .


Chemical Reactions Analysis

Tomelukast has a molecular formula of C16H22N4O3 and an average mass of 318.371 Da . The enzymatic reduction entails the reversible transfer of a hydride from isopropanol to the ketone with concomitant formation of acetone .


Physical And Chemical Properties Analysis

Tomelukast has a density of 1.220±0.06 g/cm3, a boiling point of 553.0±60.0 °C, and a melting point of 117-119℃ . It has a molar refractivity of 86.1±0.3 cm3, a polar surface area of 101 Å2, and a molar volume of 260.9±3.0 cm3 .

科学研究应用

  • Asthma Treatment

    • Application Summary : Montelukast is used in the maintenance treatment of asthma . It works by blocking the action of leukotriene D4 in the lungs resulting in decreased inflammation and relaxation of smooth muscle .
    • Methods of Application : Montelukast is administered orally .
    • Results or Outcomes : Montelukast has been found to be effective in reducing asthma symptoms and improving lung function .
  • Treatment of Allergic Rhinitis and Urticaria

    • Application Summary : Montelukast is used for allergic rhinitis and hives of long duration . For allergic rhinitis, it is a second-line treatment .
    • Methods of Application : Montelukast is administered orally .
    • Results or Outcomes : Montelukast has been found to be effective in reducing symptoms of allergic rhinitis and urticaria .
  • Emerging Strategies for the Delivery of Montelukast

    • Application Summary : There are scientific reports and patents on emerging strategies for the delivery of montelukast . These strategies aim to enhance montelukast performance by increasing its bioavailability and physico-chemical stability .
    • Methods of Application : Various strategies have been explored, including the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles and liposomes, and the design of new dosage forms for non-enteric absorption .
    • Results or Outcomes : These emerging delivery strategies are expected to lead to the development of more patient-compliant dosage forms .
  • Exercise-Induced Bronchospasm

    • Application Summary : Montelukast is used for exercise-induced bronchospasm . It helps prevent the narrowing of airways during physical exertion .
    • Methods of Application : Montelukast is administered orally .
    • Results or Outcomes : Montelukast has been found to be effective in preventing exercise-induced bronchospasm .
  • Add-On Therapy to Inhaled Corticosteroids

    • Application Summary : Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma . It helps improve control of asthma symptoms when ICS alone does not bring the desired effect .
    • Methods of Application : Montelukast is administered orally along with ICS .
    • Results or Outcomes : Montelukast as an add-on therapy to ICS has been found to improve control of mild to moderate asthma compared with ICS monotherapy .
  • Local Action in the Nasal Mucosa or Pulmonary Epithelium

    • Application Summary : New dosage forms for Montelukast are being developed for local action in the nasal mucosa or in the pulmonary epithelium . These dosage forms aim to enhance the performance of Montelukast by increasing its bioavailability and physico-chemical stability .
    • Methods of Application : Various strategies are being explored, including the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles and liposomes .
    • Results or Outcomes : These emerging delivery strategies are expected to lead to the development of more patient-compliant dosage forms .

安全和危害

Tomelukast is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed .

属性

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYHLEQJTQJHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020344
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomelukast

CAS RN

88107-10-2
Record name Tomelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88107-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tomelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOMELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomelukast
Reactant of Route 2
Reactant of Route 2
Tomelukast
Reactant of Route 3
Tomelukast
Reactant of Route 4
Tomelukast
Reactant of Route 5
Tomelukast
Reactant of Route 6
Tomelukast

Citations

For This Compound
177
Citations
E Israel, EF Juniper, JT Callaghan, PN Mathur… - InPharma, 1989 - Springer
… tomelukast [L Y171883; Lilly] in 20 patients with asthma. Patients were randomised to tomelukast … heat loss by 20% was significantly higher with tomelukast than with placebo (1 .24 vs1.…
Number of citations: 0 link.springer.com
PR Bernstein - American journal of respiratory and critical care …, 1998 - atsjournals.org
… Second, the results from clinical studies with tomelukast were … due to toxicity, the tomelukast experience spurred additional … replaced with the tetrazole of tomelukast in order to improve …
Number of citations: 51 www.atsjournals.org
A Balkan, B Berk - … Medicinal Chemistry-Anti-Inflammatory & Anti …, 2003 - ingentaconnect.com
… At a dose of 30 mg/kg po in allergic sheep, tomelukast blocked the late phase … mg of tomelukast BID for 5 days [41]. The structure-activity relationships in the series leading to tomelukast …
Number of citations: 5 www.ingentaconnect.com
ST Holgate, P Bradding, AP Sampson… - Journal of Allergy and …, 1996 - Elsevier
This article briefly reviews the advances in our understanding of asthma with a particular focus on the role of inflammation, before providing a concise overview of current knowledge of …
Number of citations: 345 www.sciencedirect.com
D Aharony - American journal of respiratory and critical care …, 1998 - atsjournals.org
… In human lung membranes, using K i values from literature references, zafirlukast and montelukast are 600-fold more potent than tomelukast and 1,200-fold more potent than FPL 55712 …
Number of citations: 94 www.atsjournals.org
A Shahbazian, A Heinemann… - British journal of …, 2002 - Wiley Online Library
… Exposure of the intestinal segments to the cysLT 1 receptor antagonist tomelukast (10 μM) … Tomelukast, however, prevented the peristaltic motor alterations caused by LTD 4 (Figure 6)…
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
FG Reques, JLE Rodriguez - BioDrugs, 1999 - Springer
… Some of the first leukotriene modifiers tested, L-649,923 and tomelukast, caused gastrointestinal adverse effects such as bloating and diarrhoea. Preliminary trial results with zafirlukast …
Number of citations: 9 link.springer.com
N Chanarin, SL Johnston - Drugs, 1994 - Springer
… Tomelukast 400mg reduced the maximum reduction in FEV 1 after inhaled allergen challenge from 54.7% to 35.8% (p < 0.05). Neither of these drugs had any effect on the late allergic …
Number of citations: 109 link.springer.com
Y Zou, L Liu, J Liu, G Liu - Future Medicinal Chemistry, 2020 - Future Science
… Moreover, several of them have already been used in clinical practice, such as tomelukast (LY171883), a leukotriene antagonist, and they also showed potential activity against …
Number of citations: 49 www.future-science.com
Y Xu, J Kong, P Hu - Frontiers in Pharmacology, 2021 - frontiersin.org
… Several top-ranked drugs (ellipticine, alsterpaullone, and tomelukast) obtained Ex risk genes … Besides the therapeutic benefits tomelukast appears to have as a drug candidate, side …
Number of citations: 19 www.frontiersin.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。